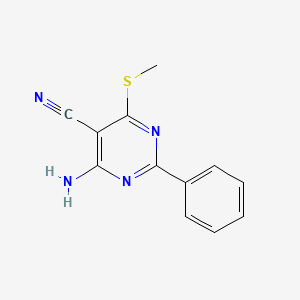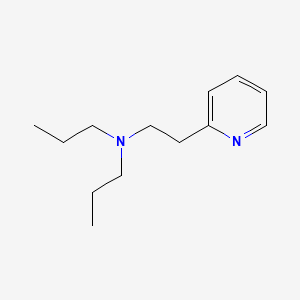
2-Trimethylsilylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Trimethylsilylbutanoate: is an organic compound characterized by the presence of a trimethylsilyl group attached to a butanoate moiety. This compound is part of a broader class of organosilicon compounds, which are known for their unique properties such as chemical inertness and large molecular volume. These properties make them useful in various applications, including as intermediates in organic synthesis and as protective groups in chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Trimethylsilylbutanoate typically involves the reaction of trimethylchlorosilane with butanoic acid or its derivatives. One common method is the esterification of butanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as zinc iodide can enhance the reaction efficiency. Additionally, the reaction can be conducted under ultrasonic radiation to further improve the yield .
Análisis De Reacciones Químicas
Types of Reactions: 2-Trimethylsilylbutanoate undergoes various chemical reactions, including:
Condensation: It can react with aromatic aldehydes in the presence of a base catalyst to yield β-trimethylsiloxycarboxylates.
Common Reagents and Conditions:
Hydrolysis: Dilute hydrochloric acid or dilute alkali.
Condensation: Base catalysts such as sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Hydrolysis: Butanoic acid and trimethylsilanol.
Condensation: β-trimethylsiloxycarboxylates.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
Chemistry: 2-Trimethylsilylbutanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex organosilicon compounds. Its ability to act as a protective group for carboxylic acids makes it valuable in multi-step synthesis processes .
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, enhancing their stability and solubility. This modification is particularly useful in the development of drug delivery systems where the compound can improve the pharmacokinetic properties of therapeutic agents .
Industry: In industrial applications, this compound is used in the production of silicone-based materials. Its incorporation into polymers can enhance their thermal stability and resistance to degradation .
Mecanismo De Acción
The mechanism by which 2-Trimethylsilylbutanoate exerts its effects is primarily through the modification of molecular structures. The trimethylsilyl group can protect reactive sites on molecules, preventing unwanted side reactions during synthesis. This protective effect is achieved by the formation of a stable silyl ether linkage, which can be selectively removed under specific conditions .
Molecular Targets and Pathways: The primary molecular targets of this compound are hydroxyl and carboxyl groups on organic molecules. By forming silyl ethers, the compound can temporarily deactivate these functional groups, allowing for controlled and selective reactions in complex synthesis pathways .
Comparación Con Compuestos Similares
Trimethylsilyl chloride: Used for silylation of hydroxyl groups.
Trimethylsilyl cyanide: Used in the synthesis of cyanohydrins.
Trimethylsilyl acetate: Used as a reagent in organic synthesis.
Uniqueness: 2-Trimethylsilylbutanoate is unique in its ability to act as both a protective group and a reactive intermediate. Its stability under various conditions and ease of removal make it particularly valuable in synthetic chemistry. Additionally, its application in modifying biomolecules for drug delivery systems sets it apart from other trimethylsilyl compounds .
Propiedades
Fórmula molecular |
C7H15O2Si- |
|---|---|
Peso molecular |
159.28 g/mol |
Nombre IUPAC |
2-trimethylsilylbutanoate |
InChI |
InChI=1S/C7H16O2Si/c1-5-6(7(8)9)10(2,3)4/h6H,5H2,1-4H3,(H,8,9)/p-1 |
Clave InChI |
RCUIYBFQXUKLGM-UHFFFAOYSA-M |
SMILES canónico |
CCC(C(=O)[O-])[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B14012894.png)

![2-[(4-Amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid](/img/structure/B14012905.png)
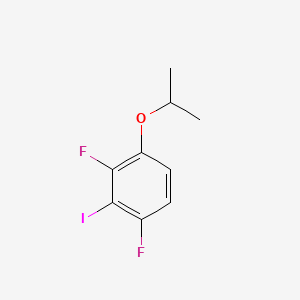
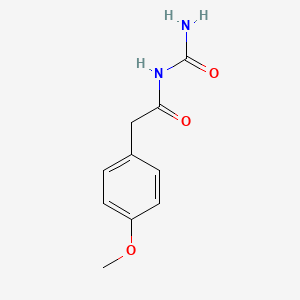

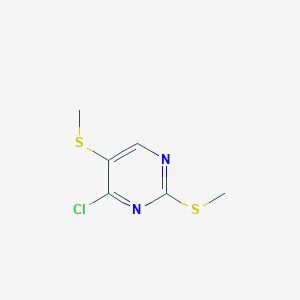
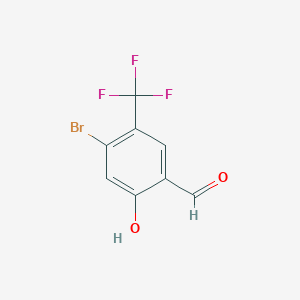
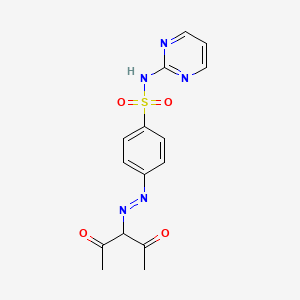

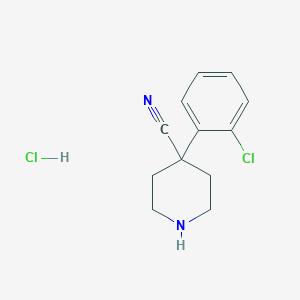
![4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B14012961.png)
